molecular formula C13H9N3OS B288938 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde

3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B288938
M. Wt: 255.3 g/mol
InChI Key: DPZSRLQCTMRACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde (PTPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTPC is a pyrazole-based compound that contains a thiazole ring and an aldehyde group. The unique structure of PTPC makes it an attractive candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to inhibit the activity of certain enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. Studies have also shown that 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest at various stages, depending on the cell type.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is its potent anticancer activity, making it a valuable compound for cancer research. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been found to exhibit low toxicity in normal cells, making it a potentially safe drug candidate. However, one of the limitations of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde. One area of interest is the development of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde-based drugs for cancer therapy. Further studies are needed to investigate the efficacy and safety of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde in vivo and to determine the optimal dosage and administration route. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde could be further modified to improve its solubility and bioavailability. Further research is also needed to investigate the potential applications of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde in other areas, such as anti-inflammatory and antimicrobial therapy.

Synthesis Methods

3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process involving the condensation of various reagents. One of the most commonly used methods for the synthesis of 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde involves the reaction of 2-aminothiazole, acetophenone, and triethylorthoformate in the presence of acetic acid. The product obtained from this reaction is then subjected to further steps to yield 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in various areas of research, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. Studies have shown that 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-phenyl-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C13H9N3OS

Molecular Weight

255.3 g/mol

IUPAC Name

3-phenyl-1-(1,3-thiazol-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C13H9N3OS/c17-9-11-8-16(13-14-6-7-18-13)15-12(11)10-4-2-1-3-5-10/h1-9H

InChI Key

DPZSRLQCTMRACF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC=CS3

Origin of Product

United States

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